Cemsidomide
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Overview
Description
CFT7455 is a novel small molecule degrader that targets Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3). These proteins are essential transcription factors involved in the differentiation of B and T lymphocytes. CFT7455 has shown potent antitumor activity in preclinical models of multiple myeloma and non-Hodgkin lymphomas, including mantle cell lymphoma and diffuse large B-cell lymphoma .
Chemical Reactions Analysis
CFT7455 undergoes various chemical reactions, primarily focusing on its interaction with the cereblon E3 ligase complex. The compound binds with high affinity to cereblon, leading to the ubiquitination and subsequent degradation of IKZF1 and IKZF3. This degradation process is crucial for its antitumor activity . Common reagents and conditions used in these reactions include proteasome inhibitors and NEDD8 inhibitors, which block the degradation pathway, demonstrating the on-mechanism activity of CFT7455 .
Scientific Research Applications
CFT7455 has significant scientific research applications, particularly in the fields of oncology and hematology. It has demonstrated potent antitumor activity in preclinical models of multiple myeloma and non-Hodgkin lymphomas. The compound is being investigated for its potential to treat relapsed or refractory multiple myeloma and various subtypes of non-Hodgkin lymphomas, including mantle cell lymphoma and diffuse large B-cell lymphoma . Additionally, CFT7455 has shown promise in overcoming resistance to immunomodulatory imide drugs, making it a valuable candidate for combination therapies .
Mechanism of Action
CFT7455 exerts its effects by binding to the cereblon E3 ligase complex, leading to the ubiquitination and degradation of IKZF1 and IKZF3. This degradation results in the downregulation of interferon regulatory factor 4 (IRF4), a critical regulator in multiple myeloma and non-Hodgkin lymphomas . The depletion of IKZF1 and IKZF3 from malignant B cells induces tumor cell death, while their depletion from the tumor microenvironment activates T-cells, enhancing the immune response .
Comparison with Similar Compounds
CFT7455 is compared with other IKZF1/3 degraders, such as lenalidomide and pomalidomide. While these compounds also target IKZF1 and IKZF3, CFT7455 has shown a significantly higher binding affinity and degradation potency . Other similar compounds include CC-92480 and ibrutinib, which have been used in combination with CFT7455 to enhance its antitumor activity . The unique aspect of CFT7455 lies in its optimized binding to cereblon and its ability to induce rapid and potent degradation of IKZF1 and IKZF3, making it a promising candidate for treating resistant forms of multiple myeloma and non-Hodgkin lymphomas .
Properties
CAS No. |
2504235-67-8 |
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Molecular Formula |
C28H27N3O4 |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
(3S)-3-[6-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C28H27N3O4/c32-25-11-10-24(27(33)29-25)31-23-9-8-20(21-2-1-3-22(26(21)23)28(31)34)16-18-4-6-19(7-5-18)17-30-12-14-35-15-13-30/h1-9,24H,10-17H2,(H,29,32,33)/t24-/m0/s1 |
InChI Key |
MUKCJOOKCZSQNW-DEOSSOPVSA-N |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1N2C3=C4C(=C(C=C3)CC5=CC=C(C=C5)CN6CCOCC6)C=CC=C4C2=O |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C3=C4C(=C(C=C3)CC5=CC=C(C=C5)CN6CCOCC6)C=CC=C4C2=O |
Origin of Product |
United States |
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